molecular formula C18H20N4O3 B4023932 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4023932
M. Wt: 340.4 g/mol
InChI Key: CWAYJAFDSQXMSM-UHFFFAOYSA-N
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Description

“4,4’-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a heterocyclic compound . Pyrazoles have attracted attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .


Synthesis Analysis

The compound is synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products were isolated by simple filtration .


Molecular Structure Analysis

The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Chemical Reactions Analysis

The compound was synthesized in high to excellent yield . All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .

Scientific Research Applications

Catalysis

The compound has been utilized in the synthesis of various derivatives through catalytic processes. A core–shell magnetic nanomaterial has been reported to catalyze the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, showcasing high yields and short reaction times .

Magnetic Nanomaterials

This compound is integral in the creation of magnetic nanomaterials which have applications ranging from microwave absorption to biosensing of cancer biomarkers. These materials are known for their thermal and chemical stability, eco-friendly nature, and efficiency .

Environmental Applications

The derivatives of this compound have been employed in environmental applications such as the removal of heavy metals from aqueous solutions and the photodegradation of dyes, contributing to water purification technologies .

Drug Delivery

In the pharmaceutical industry, the compound’s derivatives are explored for their potential in drug delivery systems. Their ability to be functionalized makes them suitable candidates for targeted therapy applications .

Fungicides and Pesticides

Derivatives of this compound have been used as fungicides and pesticides. Their chemical structure allows them to interact with various biological targets, providing protection against a range of fungal and pest species .

Dye Industry

The compound has applications in the dye industry, where its derivatives are used as colorants. The structural versatility of the compound allows for the synthesis of a variety of dyes with different properties .

Biological Activity

Research has indicated that pyrazoles, which are part of the compound’s structure, exhibit diverse biological activities. Some derivatives have shown cytotoxic effects on human cell lines, which could be leveraged in cancer research .

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives through condensation reactions with aromatic aldehydes. These derivatives have been synthesized using various catalysts, highlighting the compound’s versatility in chemical synthesis .

properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-prop-2-enoxyphenyl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-9-25-13-8-6-5-7-12(13)16(14-10(2)19-21-17(14)23)15-11(3)20-22-18(15)24/h4-8,16H,1,9H2,2-3H3,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYJAFDSQXMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2OCC=C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-{[2-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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